5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H6BrFN2OS2 and its molecular weight is 357.22. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Applications
5-Bromo-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide derivatives have been identified as potent inhibitors of Plasmodium asexual blood stages, both in vitro and in vivo. These compounds specifically impair the development of the trophozoite stage of the intraerythrocytic cycle of Plasmodium falciparum. Notably, a derivative, 3-bromo-N-(4-fluorobenzyl)benzo[b]thiophene-2-carboxamide, has shown efficacy in enhancing the longevity of P. berghei-infected mice, thereby suggesting potential for antimalarial drug development (Banerjee et al., 2011).
Antimicrobial and Antifungal Applications
A variety of benzothiophene carboxamide derivatives, including those structurally related to 5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide, have been synthesized and evaluated for antimicrobial and antifungal activities. Research has shown that these compounds exhibit significant activity against various microbial and fungal strains. This suggests their potential utility in developing new antimicrobial agents (Narayana et al., 2004).
Pharmaceutical Chemistry and Synthesis
In the field of pharmaceutical chemistry, the synthesis and characterization of benzothiophene carboxamide derivatives, including those related to 5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide, are of significant interest. These compounds have been synthesized through various chemical reactions, and their structural and chemical properties have been extensively studied. This research aids in understanding the chemical nature of these compounds and their potential applications in medicinal chemistry (Desai et al., 2013).
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit anti-tubercular properties .
Mode of Action
Benzothiazole derivatives are known to interact with their targets through various mechanisms, including diazo-coupling, knoevenagel condensation, biginelli reaction, and molecular hybridization techniques .
Biochemical Pathways
Benzothiazole derivatives are known to inhibit the growth ofM. tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival of these bacteria .
Result of Action
Benzothiazole derivatives have been reported to exhibit potent inhibitory activity againstM. tuberculosis .
Properties
IUPAC Name |
5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2OS2/c13-9-5-4-8(18-9)11(17)16-12-15-10-6(14)2-1-3-7(10)19-12/h1-5H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGBUIJDFLQXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.